molecular formula C18H27BFNO2 B582435 N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine CAS No. 1256360-61-8

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine

Cat. No. B582435
CAS RN: 1256360-61-8
M. Wt: 319.227
InChI Key: HYTRIBUOMWRGCY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . Density functional theory (DFT) is often applied to calculate the molecular structure and compare it with X-ray values .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The synthesis of compounds related to N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine involves multi-step reactions, including boric acid ester intermediates. The compounds' structures are confirmed using spectroscopic techniques and X-ray diffraction. Density functional theory (DFT) calculations help to analyze molecular structures and physicochemical properties (Huang et al., 2021).

Applications in Material Science and Chemistry

  • Boronate-Based Fluorescence Probes : Boronate esters, similar in structure to the chemical , have been utilized in developing fluorescence probes for detecting hydrogen peroxide. This application is significant in identifying oxidative stress markers in biological systems (Lampard et al., 2018).
  • Conjugated Polymers for Electronics : Compounds with similar structures are used in synthesizing conjugated polymers, which find applications in electronic devices like solar cells. The polymers exhibit qualities like high luminescence and good thermal stability, which are critical for such applications (Zhu et al., 2007).

Biomedical Research

  • Development of Prochelators : Similar boronic ester compounds have been designed as prochelators that respond to hydrogen peroxide and metal ions by decreasing fluorescence. This response is useful in tracking oxidative stress and metal ion distribution in biological systems, which is crucial in studying diseases like Parkinson's (Hyman & Franz, 2012).
  • Fluorescent Probes in Cancer Research : Boronate-based compounds are used in developing fluorescent probes for detecting peroxide-based explosives. These probes have potential applications in medical diagnostics, particularly in detecting reactive oxygen species related to cancer and other diseases (Fu et al., 2016).

properties

IUPAC Name

N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)16-11-14(20)10-9-13(16)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTRIBUOMWRGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682382
Record name N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256360-61-8
Record name Benzenemethanamine, N-cyclopentyl-4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine
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N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine
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N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine
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N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine
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N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine
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N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine

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